L-Isoserine L-Isoserine (S)-Isoserine

Brand Name: Vulcanchem
CAS No.: 632-13-3
VCID: VC21538156
InChI: InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
SMILES: C(C(C(=O)O)O)N
Molecular Formula: C4H6ClNO3
Molecular Weight: 105,1 g/mole

L-Isoserine

CAS No.: 632-13-3

VCID: VC21538156

Molecular Formula: C4H6ClNO3

Molecular Weight: 105,1 g/mole

* For research use only. Not for human or veterinary use.

L-Isoserine - 632-13-3

Description

L-Isoserine, also known as (S)-2-hydroxy-β-alanine, is a non-proteinogenic amino acid with significant applications in organic synthesis, pharmaceuticals, and biological research. It is characterized by its molecular formula C3H7NO3 and molecular weight of 105.09 g/mol . This compound is slightly soluble in water and is sensitive to moisture, requiring storage under inert gases like nitrogen or argon at temperatures between 2-8°C .

Biological Activity and Research Findings

L-Isoserine has been studied for its biological activities, particularly in enzyme inhibition and neurological effects:

  • Enzyme Inhibition: L-Isoserine has been found to inhibit Aminopeptidase N (APN) with an IC50 value of 563 μM. Derivatives of L-Isoserine have shown potent inhibitory activity against APN, with some compounds exhibiting antiproliferative effects against human cancer cell lines .

  • Neurological Effects: L-Isoserine acts as a substrate for GAT3, a glial GABA transporter. It increases GAT3 expression in peri-infarct regions, which can enhance functional recovery after focal ischemic stroke by dampening tonic inhibition .

Applications and Uses

L-Isoserine is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs. Its ability to form peptides makes it suitable for solution-phase peptide synthesis .

CAS No. 632-13-3
Product Name L-Isoserine
Molecular Formula C4H6ClNO3
Molecular Weight 105,1 g/mole
IUPAC Name (2S)-3-amino-2-hydroxypropanoic acid
Standard InChI InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
Standard InChIKey DLDTUYIGYMNERN-UHFFFAOYSA-N
Isomeric SMILES C([C@@H](C(=O)O)O)N
SMILES C(C(C(=O)O)O)N
Canonical SMILES C(C(=O)O)NC(=O)CCl
Melting Point 235.0 °C
Solubility 0.15 M
Synonyms N-Chloroacetylglycine;n-(chloroacetyl)glycine;6319-96-6;2-[(2-chloroacetyl)amino]aceticacid;(2-chloroacetamido)aceticacid;Chloroac-Gly-OH;Chloroacetylglycine;NSC32036;ACMC-209nds;AC1Q3TMV;AC1L5Q5B;C0878_SIGMA;SCHEMBL1965772;CTK7J5243;2-(2-chloroacetamido)aceticacid;DLDTUYIGYMNERN-UHFFFAOYSA-N;MolPort-000-474-978;BB_SC-1509;2-(2-chloroacetylamino)aceticacid;ZINC1236711;ANW-34574;AR-1J9904;BBL027867;KM0714;NSC-32036
PubChem Compound 6999797
Last Modified Aug 15 2023

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